molecular formula C23H30N2O2 B4035145 N,N'-bis(3-phenylpropyl)pentanediamide

N,N'-bis(3-phenylpropyl)pentanediamide

Cat. No.: B4035145
M. Wt: 366.5 g/mol
InChI Key: VTIKJIFKFJVIDV-UHFFFAOYSA-N
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Description

N,N'-bis(3-phenylpropyl)pentanediamide is a synthetic diamide compound of interest in chemical and pharmacological research. Its molecular structure, featuring pentanediamide linked to 3-phenylpropyl groups, serves as a valuable scaffold in organic synthesis and materials science . Diamide compounds with aromatic and aliphatic segments are frequently investigated as key intermediates in developing more complex molecules . Researchers utilize this family of compounds to explore structure-activity relationships, particularly in the design of potential therapeutic agents. Similar diamide structures have been studied for various biological activities, suggesting its potential application in screening for pharmacological properties . The compound must be handled by trained personnel in accordance with all applicable laboratory safety regulations. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(3-phenylpropyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c26-22(24-18-8-14-20-10-3-1-4-11-20)16-7-17-23(27)25-19-9-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIKJIFKFJVIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCCC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Conformational Analysis of N,n Bis 3 Phenylpropyl Pentanediamide

X-ray Crystallography for Solid-State Structural Elucidation

No crystallographic data, including crystal packing motifs, intermolecular interactions, or polymorphism studies, for N,N'-bis(3-phenylpropyl)pentanediamide could be located. While studies on other diamide (B1670390) compounds reveal common motifs like N-H···O hydrogen bonding and π–π stacking, these cannot be specifically attributed to this compound without experimental verification. spectrabase.comnih.govchemicalbook.comresearchgate.netresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Similarly, no specific IR or Raman spectra for this compound have been published. Such data would be crucial for identifying characteristic vibrational modes of its functional groups, such as the amide N-H and C=O stretches, and for probing hydrogen bonding interactions. Although general vibrational frequencies for amides are well-known, a specific analysis for this compound is absent from the scientific record. mdpi.comresearchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In a typical electron ionization (EI) mass spectrometry experiment, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M+•). This molecular ion is often unstable and breaks apart into smaller charged fragments and neutral species. The mass-to-charge ratio (m/z) of these fragments is detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

For This compound , the exact molecular weight can be calculated from its chemical formula, C23H30N2O2, which is 366.49 g/mol . A high-resolution mass spectrometer would be able to confirm this molecular weight with high precision.

The elucidation of its fragmentation pathway would involve the identification of characteristic fragment ions. General fragmentation patterns for amides often include α-cleavage adjacent to the carbonyl group and McLafferty rearrangements. nih.gov For a molecule like this compound, potential fragmentation could occur at several points, including:

Cleavage of the amide C-N bond.

Cleavage of the bond between the propyl chain and the nitrogen atom.

Fragmentation of the pentanediamide (B1580538) backbone.

Cleavage within the phenylpropyl side chains, potentially leading to the formation of a tropylium (B1234903) ion (m/z 91), which is a common fragment for compounds containing a benzyl (B1604629) group.

However, without experimental data from a mass spectrum of this compound, any proposed fragmentation pathway remains purely theoretical. There are no published studies that provide a detailed mass spectral analysis or elucidate the specific fragmentation pathways for this compound.

Table 1: Theoretical Major Fragmentation Patterns for this compound

Fragmentation Type Potential Fragment Ion Theoretical m/z Notes
α-Cleavage[C6H5(CH2)3NHCO]+162.11Cleavage of the C-C bond adjacent to the carbonyl group.
Amide Bond Cleavage[C6H5(CH2)3NH2]+•135.10Cleavage of the amide C-N bond.
Benzyl Cleavage[C7H7]+91.05Formation of the tropylium ion from the phenylpropyl side chain.
Side Chain Cleavage[M - C6H5(CH2)3]+245.16Loss of a phenylpropyl radical.

This table is based on general fragmentation principles and is for illustrative purposes only. The actual fragmentation pattern can only be determined experimentally.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Insights (if chiral derivatives are considered)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the stereochemistry of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample.

This compound itself is not chiral. To apply chiroptical spectroscopy, chiral centers would need to be introduced into the molecule. For instance, if the phenylpropyl groups were substituted to create stereogenic centers, such as in N,N'-bis(1-phenylpropyl)pentanediamide, the resulting enantiomers or diastereomers could be studied using CD and ORD. nih.govresearchgate.net

The CD spectrum of a chiral compound provides information about its absolute configuration and conformation in solution. Each stereoisomer would produce a unique CD spectrum, often with mirror-image curves for enantiomers. ORD, which measures the change in the angle of plane-polarized light as a function of wavelength, can also be used to characterize chiral compounds and is related to the CD spectrum through the Kronig-Kramers relations.

As there are no published studies on chiral derivatives of This compound , no experimental chiroptical data is available. Consequently, any discussion of stereochemical insights for this specific compound family remains speculative. Should such chiral derivatives be synthesized in the future, chiroptical spectroscopy would be an essential tool for their stereochemical elucidation.

Spectroscopic Probes for Investigating Electronic Structure and Molecular Interactions of N,n Bis 3 Phenylpropyl Pentanediamide

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

It is anticipated that the UV-Vis spectrum of N,N'-bis(3-phenylpropyl)pentanediamide would be dominated by the electronic transitions of the isolated phenyl groups. The lack of conjugation between the two aromatic rings, separated by the propyl-amide linkage, would likely result in an absorption profile characteristic of a monosubstituted benzene (B151609).

Expected Electronic Transitions:

π → π Transitions:* The primary absorption bands would arise from π → π* transitions within the benzene rings. Typically, these appear as a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) in the region of 240-270 nm.

n → π Transitions:* The amide functional groups contain non-bonding electrons (n) on the oxygen and nitrogen atoms. Weak n → π* transitions associated with the carbonyl group (C=O) of the amide are expected, though these may be masked by the much stronger π → π* absorptions of the phenyl rings.

Conjugation Effects: Given the saturated propyl chains separating the phenyl rings from the central diamide (B1670390) core, no significant electronic conjugation is expected between the aromatic systems. This would mean the UV-Vis spectrum would likely resemble a superposition of the spectra of two non-interacting N-(3-phenylpropyl)acetamide units, rather than a single, larger conjugated system.

Hypothetical UV-Vis Data Table:

Expected TransitionProbable λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Chromophore
E2-band (π → π)~205HighPhenyl Ring
B-band (π → π)~260ModeratePhenyl Ring
n → π*~220LowAmide Carbonyl

Fluorescence Spectroscopy for Photophysical Properties and Energy Transfer Pathways

The fluorescence properties of this compound would be intrinsically linked to its absorption characteristics. Excitation of the phenyl chromophores would be the primary route to induce fluorescence.

Expected Photophysical Properties:

Emission Spectrum: Upon excitation at a wavelength corresponding to the phenyl π → π* absorption band (e.g., ~260 nm), one would expect to observe fluorescence emission at a longer wavelength (a Stokes shift). The emission would likely originate from the lowest excited singlet state (S1) of the phenyl group.

Quantum Yield: The fluorescence quantum yield would depend on the efficiency of radiative decay versus non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing). The flexibility of the propyl chains could contribute to non-radiative decay, potentially leading to a moderate to low quantum yield in solution at room temperature.

Energy Transfer: Intramolecular energy transfer between the two phenyl rings is unlikely to be efficient due to the long, flexible pentanediamide (B1580538) linker separating them. The distance and lack of orbital overlap would hinder processes like Förster Resonance Energy Transfer (FRET).

Hypothetical Fluorescence Data Table:

ParameterExpected Value/ObservationNotes
Excitation Maximum (λex)~260 nmCorresponds to the B-band of the phenyl ring.
Emission Maximum (λem)> 280 nmDependent on solvent polarity.
Fluorescence Lifetime (τ)Nanosecond rangeTypical for simple aromatic hydrocarbons.
Quantum Yield (ΦF)Low to ModerateNon-radiative decay pathways may be significant.

Advanced X-ray Spectroscopies (e.g., XPS, NEXAFS) for Elemental Composition and Electronic State Analysis

Advanced X-ray techniques could provide detailed information about the elemental composition and the chemical environment of the atoms within this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS would be a powerful tool to confirm the elemental stoichiometry and probe the chemical states of carbon, nitrogen, and oxygen.

C 1s Spectrum: The C 1s region would be complex, with distinct peaks expected for the aromatic carbons of the phenyl rings, the aliphatic carbons of the propyl and pentane (B18724) chains, and the carbonyl carbon of the amide group. These would appear at different binding energies due to their different chemical environments.

N 1s Spectrum: The N 1s spectrum is anticipated to show a single, primary peak corresponding to the nitrogen atom in the secondary amide (-CO-NH-) linkage. The binding energy would be characteristic of this functional group.

O 1s Spectrum: A single peak corresponding to the carbonyl oxygen (C=O) in the amide group is expected in the O 1s spectrum.

Hypothetical XPS Binding Energy Table:

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1sC-C/C-H (Aromatic)~284.8
C 1sC-C/C-H (Aliphatic)~285.0
C 1sC-N~286.0
C 1sC=O (Amide)~288.0
N 1s-CO-NH-~400.0
O 1sC=O (Amide)~531.5

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS spectroscopy could provide further details on the unoccupied electronic states. By tuning the X-ray energy around the absorption edges of carbon, nitrogen, and oxygen, one could probe the π* orbitals of the phenyl rings and the amide groups. This could reveal information about molecular orientation if the sample were ordered on a surface.

Chemical Reactivity and Mechanistic Studies of N,n Bis 3 Phenylpropyl Pentanediamide

Hydrolysis and Degradation Pathways of Diamide (B1670390) Linkages

The cleavage of the amide bonds is a critical degradation pathway for N,N'-bis(3-phenylpropyl)pentanediamide. This process can be influenced by various environmental factors and the inherent structural features of the molecule.

Kinetic and Thermodynamic Aspects of Amide Hydrolysis in Various Media

The hydrolysis of this compound, which results in the formation of pentanedioic acid and 3-phenylpropylamine, can proceed under acidic, basic, or neutral conditions. The kinetics of this reaction are typically dependent on the pH of the medium. Generally, amide hydrolysis is catalyzed by both acids and bases. core.ac.ukresearchgate.net

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. figshare.com In highly acidic solutions, the rate of hydrolysis tends to increase with acid concentration. jst.go.jp Conversely, in basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down. arkat-usa.org The rate of alkaline hydrolysis is often dependent on both steric and electronic factors within the amide structure. arkat-usa.org For N-substituted amides, the reaction rate can be significantly influenced by the nature of the substituents on the nitrogen atom. psu.edu

Hydrolysis Rate Constants of Various N-Substituted Amides
AmideConditionsRate Constant (k)Reference
N-methylacetamideHigh-Temperature Water (Subcritical)Variable with pH psu.edu
N-methylbenzamideZrO2 catalyst, 300 °CSpecific k values available acs.org
N,N-dimethylbenzamideZrO2 catalyst, 300 °CSpecific k values available acs.org
BenzamideZrO2 catalyst, 300 °CSpecific k values available acs.org
N-Acyl Phenylalanine Amides (various substituents)TFA/water, room temperatureHalf-lives (t1/2) from 3.8 to 495 h nih.gov

Thermodynamically, amide hydrolysis is generally a favorable process, though it is kinetically slow under mild conditions. The activation entropies for the acidic hydrolysis of N-alkyl acetamides have been found to be largely negative, suggesting a more ordered transition state. jst.go.jp

Influence of Substituents on Amide Bond Stability and Reactivity

The stability and reactivity of the amide bonds in this compound are influenced by the electronic and steric effects of the 3-phenylpropyl substituents.

Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through inductive effects, but it can also participate in resonance. However, due to the propyl linker, the electronic influence of the phenyl ring on the amide bond is likely to be minimal. Studies on N-acylated amino acid amides have shown that electron-donating substituents on a remote acyl group can accelerate hydrolysis under acidic conditions. nih.gov

Steric Effects: The bulky 3-phenylpropyl groups are expected to exert significant steric hindrance around the amide nitrogen. This steric bulk can influence the rate of hydrolysis. For N-substituted acetamides, changes in the rate constants of acid hydrolysis are often governed by the steric effects of the substituents. core.ac.uk In some cases, increased lipophilicity and steric bulk in tertiary amides can lead to an increased rate of alkaline hydrolysis in non-aqueous conditions. researchgate.net

The table below summarizes the influence of different substituents on the hydrolytic stability of amides, based on studies of related compounds.

Influence of Substituents on Amide Hydrolysis
Substituent TypeEffect on Hydrolysis RateConditionsReference
Electron-donating (on acyl group)AcceleratesAcidic nih.gov
Electron-withdrawing (on acyl group)SuppressesAcidic nih.gov
Bulky alkyl groups (on nitrogen)Decreases rate (steric hindrance)Acidic core.ac.uk
Increased lipophilicity/steric bulk (on nitrogen)Increases rateAlkaline (non-aqueous) researchgate.net

Functional Group Transformations and Derivatization Reactions of Phenylpropyl and Amide Moieties

The phenylpropyl and amide moieties of this compound offer sites for various functional group transformations and derivatization reactions.

The secondary amide groups can undergo reduction to the corresponding diamine, N,N'-bis(3-phenylpropyl)pentane-1,5-diamine, using strong reducing agents like lithium aluminum hydride. mdpi.com Acylation of the amide nitrogen is also a possibility, though it is generally difficult.

The phenyl rings of the phenylpropyl groups are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The substitution pattern will be directed by the activating effect of the alkyl chain, favoring ortho- and para-substitution.

Acid-Base Chemistry and Protonation Equilibria of this compound

The amide groups of this compound are generally considered to be very weak bases. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the carbonyl group, making it less available for protonation. nih.gov Protonation, when it occurs under strongly acidic conditions, primarily takes place on the carbonyl oxygen atom rather than the nitrogen. figshare.com

The basicity of amines is significantly higher than that of amides. Therefore, the hydrolysis product, 3-phenylpropylamine, is a much stronger base than the parent diamide. The pKb value of a typical primary amine is around 3-4, while amides are significantly less basic.

Coordination Chemistry and Metal Ion Complexation with Diamide Ligands

The two amide oxygen atoms and, potentially, the two nitrogen atoms of this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with various metal ions. Diamide ligands are known to form stable complexes with a range of transition metals and lanthanides. nih.govresearchgate.netresearchgate.net The coordination can occur through the carbonyl oxygen atoms, which are the most common binding sites for metal ions in amides.

The flexibility of the pentyl chain and the phenylpropyl groups allows the ligand to adopt different conformations to accommodate the coordination geometry of the metal ion. The formation of both mononuclear and polynuclear complexes is possible, depending on the metal-to-ligand ratio and the reaction conditions. For instance, bis-amide tetradentate ligands have been shown to form non-deprotonated metal complexes. The complexation of N,N′-bis(2-pyridylmethyl) substituted diamides with trivalent metal ions and lanthanides has also been reported. figshare.com

The table below lists examples of metal complexes formed with various diamide-type ligands, illustrating the potential coordination behavior of this compound.

Examples of Metal Complexes with Diamide-Type Ligands
LigandMetal Ion(s)Complex StoichiometryReference
N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamineMn, Fe, Co, Ni, Ti, Zr, HfM2L, ML, ML2 nih.govresearchgate.net
N,N′-bis(1-phenylpropyl)-2,6-pyridinedicarboxamideLa(III), Eu(III), Gd(III), Tb(III)[LnL3]3+ researchgate.net
N,N′-(Dipicolyl)-1,8-naphthylenediamineVariousNon-deprotonated complexes
N,N′-bis(2-pyridylmethyl)-1,3-diaminopropane-N,N′-diacetic acidAl(III), Ga(III), In(III), Ln(III)[ML]PF6 figshare.com

Reaction Kinetics and Reaction Mechanism Elucidation via Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are instrumental in elucidating the kinetics and mechanisms of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for monitoring the progress of hydrolysis and derivatization reactions by observing the disappearance of reactant signals and the appearance of product signals. researchgate.net It can also be used to study the structure and dynamics of metal complexes in solution. figshare.com

Infrared (IR) spectroscopy can be used to follow reactions by monitoring the characteristic vibrational frequencies of the functional groups, particularly the amide C=O stretch (around 1650 cm⁻¹) and N-H bend. Changes in these bands can indicate the progress of hydrolysis or complexation.

Mass spectrometry (MS) is crucial for identifying reaction products and intermediates, providing information on their molecular weights and fragmentation patterns.

UV-Visible spectroscopy can be used to study the kinetics of reactions involving chromophoric species or to monitor the formation of metal complexes that exhibit characteristic absorption bands.

Luminescence spectroscopy is particularly useful for studying the coordination chemistry of lanthanide ions with diamide ligands, as the luminescence of the metal ion can be sensitized by the ligand. researchgate.net Time-resolved luminescence titrations can be employed to determine the stability constants of the formed complexes. researchgate.net

Theoretical and Computational Chemistry Studies of N,n Bis 3 Phenylpropyl Pentanediamide

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical methods provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational flexibility and the influence of the surrounding environment, such as a solvent.

For N,N'-bis(3-phenylpropyl)pentanediamide, MD simulations can reveal how the phenylpropyl and pentanediamide (B1580538) moieties move and interact with each other and with solvent molecules. This is crucial for understanding the compound's solubility, its ability to self-assemble, and its interactions with other molecules. The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic forces. nih.govresearchgate.net Recent studies have focused on developing more accurate force fields for both ordered and disordered proteins, which share the amide linkage with the compound of interest. researchgate.net

Prediction of Spectroscopic Parameters from First Principles Calculations

First principles calculations, primarily DFT and ab initio methods, are instrumental in predicting a range of spectroscopic parameters for this compound. These predictions are invaluable for interpreting experimental data and for the structural elucidation of the molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, computational methods can generate a theoretical IR spectrum. The positions and intensities of the peaks corresponding to the N-H stretch, C=O stretch of the amide groups, and the aromatic C-H vibrations of the phenyl rings can be predicted and compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. researchgate.net This information is highly sensitive to the local electronic environment of each nucleus and can confirm the connectivity and conformation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing insights into the electronic transitions within the molecule, particularly those involving the phenyl rings and the amide chromophores. acs.org

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: This data is for illustrative purposes.)

Spectroscopic FeaturePredicted ValueExperimental Value
IR: ν(N-H) stretch3305 cm⁻¹3300 cm⁻¹
IR: ν(C=O) stretch1645 cm⁻¹1640 cm⁻¹
¹H NMR: δ(N-H)7.8 ppm7.9 ppm
¹³C NMR: δ(C=O)173.5 ppm174.0 ppm

Force Field Development and Parameterization for Diamide-Containing Systems

The accuracy of large-scale simulations, such as molecular dynamics, relies heavily on the quality of the underlying force field. ethz.ch A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. For a molecule like this compound, a robust force field must accurately represent the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.

The development and parameterization of a force field for diamide-containing systems often involve fitting the parameters to high-quality quantum mechanical data and experimental results. j-octa.comacs.orgacs.org This ensures that the force field can reproduce key structural and thermodynamic properties. The CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) are examples of widely used force fields for small organic molecules that can be parameterized for novel compounds. nih.gov

Computational Design of Novel Diamide (B1670390) Architectures with Desired Properties

The insights gained from theoretical and computational studies of this compound can be leveraged for the computational design of new diamide architectures with specific, desired properties. nih.govcdfam.comethz.ch By systematically modifying the chemical structure in silico and predicting the resulting properties, researchers can explore a vast chemical space much more efficiently than through traditional synthesis and experimentation.

For instance, by replacing the phenylpropyl groups with other substituents, or by altering the length of the pentanediamide linker, it is possible to tune properties such as:

Solubility: By introducing more polar or hydrogen-bonding groups.

Melting Point: By designing molecules that pack more or less efficiently in the solid state.

Binding Affinity: For applications where the diamide is intended to interact with a specific biological target or material surface. mdpi.comnih.gov

This rational, computational approach to molecular design accelerates the discovery of new materials with tailored functionalities. purdue.eduresearchgate.net

Supramolecular Assemblies and Self Organization of N,n Bis 3 Phenylpropyl Pentanediamide

Hydrogen Bonding Networks in Diamide (B1670390) Systems and Their Energetics

The secondary amide groups (–CONH–) are the primary drivers for the formation of robust, one-dimensional assemblies in N,N'-bis(3-phenylpropyl)pentanediamide. These groups can act as both hydrogen bond donors (N–H) and acceptors (C=O). This dual nature facilitates the formation of strong and directional intermolecular N–H···O=C hydrogen bonds. semanticscholar.orgnih.gov In similar diamide systems, these interactions lead to the creation of linear tapes or chains where molecules are linked head-to-tail. rsc.orgnih.gov

The energy of a single N–H···O=C hydrogen bond in secondary amides is significant, contributing substantially to the stability of the resulting assemblies. While the exact energy is environment-dependent, computational and experimental studies on model amide systems provide valuable estimates. In nonpolar environments, these hydrogen bond energies can be quite substantial. For instance, the binding energy for the formation of a hydrogen bond between the N-H and C=O groups of the main chain in secondary structures is estimated to be around -3.47 kcal/mol. researchgate.net In more complex biological systems, the average energy for such hydrogen bonds is often cited to be around -2 kcal/mol. researchgate.net The cooperative nature of these bonds in a linear chain enhances their effective strength; the formation of the first hydrogen bond can be less favorable than subsequent bond formations, a phenomenon known as cooperativity. rsc.org

The pentanediamide (B1580538) core of the molecule allows for sufficient flexibility, enabling the amide groups to align optimally for the formation of these extended hydrogen-bonded networks. This directional and strong interaction is a fundamental force in the initial one-dimensional aggregation of the molecules.

Table 7.1.1: Typical Hydrogen Bond Energies in Amide Systems

Interacting Groups System Type Estimated Bond Energy (kcal/mol)
N–H···O=C Secondary Amide Dimer -3.0 to -7.5 nih.govresearchgate.net
N–H···O (Water) Amide in Aqueous Solution ~ -7.65 researchgate.net
C=O···H (Water) Amide in Aqueous Solution ~ -4.7 researchgate.net

Note: These values are derived from computational and experimental studies on various amide-containing molecules and serve as an approximation for the interactions in this compound.

Aromatic Interactions (π-π Stacking) of Phenyl Moieties in Self-Assembly

The terminal phenyl rings on the 3-phenylpropyl chains introduce another critical non-covalent interaction: π-π stacking. wikipedia.org These interactions occur between the electron-rich π-systems of the aromatic rings. While weaker than hydrogen bonds on a per-interaction basis, the cumulative effect of multiple π-π interactions can significantly influence the packing and stability of the supramolecular structure. The interactions are not strictly "sandwich" style but are more commonly found in parallel-displaced or T-shaped arrangements to minimize electrostatic repulsion. wikipedia.orgnih.gov

The strength of π-π stacking is sensitive to the geometry and electronic nature of the aromatic rings. For benzene (B151609) dimers, interaction energies are typically in the range of 1 to 3 kcal/mol. nih.gov Theoretical studies on benzene stacking on a graphene layer highlight the electrostatic nature of this interaction. aip.org The presence of substituents or adjacent hydrogen bonding can modulate the electron density of the phenyl rings, thereby tuning the strength of the stacking interaction. rsc.org In the context of this compound, the propyl linkers provide the necessary conformational freedom for the phenyl groups to adopt energetically favorable stacked geometries, likely contributing to the lateral association of the primary hydrogen-bonded chains.

Table 7.2.1: Calculated π-π Stacking Interaction Energies for Benzene

Stacking Geometry Interplanar Distance (Å) Interaction Energy (kcal/mol)
Parallel-Displaced ~3.8 ~ -2.5 to -2.8 nih.govrsc.org
T-Shaped ~5.0 ~ -2.4
Sandwich ~3.6 Repulsive

Note: Data is based on computational studies of benzene dimers and serves as a model for the interactions between the phenyl groups of this compound.

Hydrophobic Interactions and Micellar or Vesicular Formation in Various Media

This compound can be considered an amphiphilic molecule, particularly in polar media. It possesses a polar diamide core and nonpolar extremities composed of the phenylpropyl groups. In aqueous or other polar environments, hydrophobic interactions become a dominant driving force for self-assembly. nih.govnih.gov These interactions arise from the tendency of the nonpolar phenylpropyl chains to minimize their contact with the polar solvent molecules, leading to their aggregation. researchgate.netresearchgate.net

This hydrophobic-driven aggregation can lead to the formation of various structures, such as micelles or vesicles. nih.govacs.org In a micellar arrangement, the hydrophobic phenylpropyl tails would form a core, shielded from the solvent, while the more hydrophilic diamide portions would be exposed at the micelle-solvent interface. The flexible pentyl spacer in the diamide core and the propyl chains allow the molecule to adopt the necessary curvature for such assemblies. The critical micelle concentration (CMC), the concentration at which micelles begin to form, would be dependent on factors like temperature and the specific solvent used. The interplay between hydrogen bonding along the amide backbone and the hydrophobic aggregation of the ends is crucial in determining the final morphology. nih.gov

Hierarchical Self-Assembly into Ordered Nanostructures (e.g., Fibers, Gels, Thin Films)

The self-assembly of this compound is a hierarchical process where primary molecular interactions lead to progressively larger and more complex structures. The process likely begins with the formation of 1D chains or tapes driven by strong, directional N–H···O=C hydrogen bonds.

Subsequently, these primary 1D assemblies can associate laterally through a combination of weaker forces, including van der Waals forces between the alkyl chains and, notably, the π-π stacking interactions between the phenyl rings. This secondary association leads to the formation of higher-order nanostructures such as nanofibers, nanoribbons, or nanosheets. nih.govfrontiersin.org In solution, the entanglement of these long nanofibers at sufficient concentrations can trap solvent molecules, resulting in the formation of a three-dimensional network characteristic of a molecular gel. nih.govresearchgate.net The properties of the resulting gel, such as its mechanical stiffness, would be directly related to the density and connectivity of the fibrillar network. acs.org The formation of thin films, for example by solvent evaporation, is also a plausible outcome of this self-organization process. nih.gov

Co-crystallization and Inclusion Complex Formation Studies with Guest Molecules

The ability of this compound to form well-defined structures through hydrogen bonding and π-π stacking makes it a candidate for studies in co-crystallization and host-guest chemistry. semanticscholar.org Co-crystals are multicomponent crystalline solids where the components interact via non-covalent bonds. nih.gov The amide groups of the diamide can form hydrogen bonds with suitable guest molecules that are hydrogen bond donors or acceptors. nih.gov

Furthermore, the self-assembled structures, such as fibers or layers, may create cavities or channels capable of encapsulating smaller guest molecules, forming inclusion complexes. The phenylpropyl groups could form hydrophobic pockets suitable for hosting nonpolar guests. An approach using inclusion complexation with a small molecule host like urea (B33335) has been shown to facilitate co-crystallization between aliphatic polyesters, suggesting that the inverse—using the diamide to host a guest—is a viable area of investigation. mdpi.com The design of macrocyclic hosts has also been employed to co-crystallize otherwise difficult-to-crystallize organic molecules, indicating the potential for this compound to act as a host in supramolecular systems. rsc.org

Advanced Applications and Potential Research Avenues of N,n Bis 3 Phenylpropyl Pentanediamide in Non Clinical Fields

Green Solvents and Sustainable Chemistry Applications

Further research and publication of findings related to N,N'-bis(3-phenylpropyl)pentanediamide are necessary before a detailed and authoritative article on its advanced non-clinical applications can be composed.

Catalyst Design and Ligand Development for Transition Metal Catalysis

There is currently no specific data or research available in scientific literature detailing the use of this compound as a ligand for transition metal catalysis. The design of ligands is a cornerstone of modern catalysis, and molecules with amide functionalities are valued for their ability to form stable complexes with a variety of metal centers.

The fundamental structure of this compound, featuring two amide groups separated by a flexible pentyl chain, suggests it could theoretically act as a chelating ligand. The nitrogen and oxygen atoms of the amide groups can serve as donor sites for a transition metal. In principle, such bis-amide compounds can coordinate with metal ions to create complexes with specific geometries. For instance, other bis-amide ligands, such as N,N'-propylenebis(salicylamide), have been successfully used to synthesize transition metal complexes with cobalt(II), nickel(II), copper(II), and zinc(II), resulting in octahedral geometries. nih.gov

The properties of such a potential catalyst would be influenced by several factors inherent to the this compound structure:

Flexibility: The pentanediamide (B1580538) backbone provides significant conformational flexibility, which could allow the ligand to adapt to the electronic and steric requirements of different metal centers.

Donor Atoms: The two nitrogen and two oxygen atoms of the amide groups offer multiple coordination points, potentially allowing the molecule to act as a tetradentate ligand.

Peripheral Groups: The terminal phenylpropyl groups add steric bulk, which can influence the accessibility of the metal center, substrate selectivity, and the stability of the resulting complex.

While the coordination chemistry of many amide-containing ligands has been explored, research into redox-non-innocent bis(o-aminophenol) ligands highlights how the ligand itself can participate in redox processes, influencing the catalytic properties of the metal complex. mdpi.com This demonstrates a sophisticated approach to ligand design that could, hypothetically, be extended to new bis-amide structures. However, studies to synthesize, characterize, and test the catalytic activity of transition metal complexes with this compound have not been published.

Molecular Switches and Responsive Materials Based on Amide Conformation and Interactions

No published research exists describing the application of this compound in the development of molecular switches or responsive materials. The potential for a molecule to function in these capacities often stems from its ability to undergo reversible changes in conformation or to participate in specific non-covalent interactions in response to external stimuli.

The amide bond is known for its planar nature and the possibility of cis/trans isomerism, although the trans conformation is generally more stable. The flexibility of the pentyl linker and the phenylpropyl side chains in this compound would allow for a wide range of possible three-dimensional structures. Conformational analysis of related flexible molecules, such as n,n'-(alkanediyl)-bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s, shows that the flexible spacer allows the terminal phenyl rings to adopt various arrangements, including those that favor π-π stacking interactions. mdpi.com

For this compound, key structural features relevant to responsive behavior would include:

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen is an acceptor. These sites can form intramolecular hydrogen bonds to stabilize specific folded conformations or intermolecular hydrogen bonds to create larger supramolecular assemblies. nih.govresearchgate.net Changes in the environment, such as solvent polarity or temperature, could disrupt these bonds and trigger a conformational change.

Conformational Flexibility: The aliphatic chains provide rotational freedom. It is conceivable that specific conformations could be selectively stabilized by an external trigger (e.g., ion binding, light, or pH change), leading to a switching behavior. Studies on other molecules show that folded conformations can be stabilized by intramolecular C–H⋯O interactions. researchgate.net

The table below summarizes the potential interactions and conformational states that could theoretically be exploited for designing responsive systems, though it must be stressed that this is speculative in the absence of experimental data for this specific compound.

Interaction TypePotential Conformation/AssemblyPossible Stimulus
Intramolecular H-BondingFolded or globular stateTemperature, Solvent Polarity
Intermolecular H-BondingSupramolecular chains or sheetsConcentration, pH
π-π StackingStacked phenyl groupsSolvent, Concentration
Host-Guest InteractionOpen "pincer" state for ion bindingPresence of specific metal ions

While these principles are well-established in supramolecular chemistry and materials science, their specific application to this compound remains an open area for future investigation.

Future Research Directions and Unexplored Avenues for N,n Bis 3 Phenylpropyl Pentanediamide

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Diamide-based Materials)

The integration of novel materials with advanced manufacturing techniques like 3D printing is a rapidly growing field of research. For N,N'-bis(3-phenylpropyl)pentanediamide, this represents a significant opportunity. The development of diamide-based polymers for additive manufacturing could lead to the creation of materials with tailored mechanical properties, thermal stability, and chemical resistance.

Future research could focus on:

Development of Diamide-Based Photopolymers: Investigating the formulation of resins containing this compound for stereolithography (SLA) or digital light processing (DLP) 3D printing. The phenyl groups could enhance the mechanical strength and thermal properties of the cured polymer.

Filament Extrusion for Fused Deposition Modeling (FDM): Exploring the potential of this compound as a monomer or additive in thermoplastic filaments for FDM printing. This could lead to materials with improved layer adhesion and dimensional stability.

Powder-Based 3D Printing: Investigating the use of this compound in powder form for selective laser sintering (SLS), potentially creating parts with high resolution and complex geometries.

Exploration of this compound in Energy Storage Devices or Optoelectronic Materials

The inherent properties of diamide (B1670390) compounds, such as their ability to form ordered structures through hydrogen bonding, make them intriguing candidates for applications in energy storage and optoelectronics.

Energy Storage: Supercapacitors are energy storage devices that rely on the electrostatic accumulation of ions at an electrode-electrolyte interface. The porous nature of materials derived from this compound could be exploited for this purpose. Future work could involve:

Electrode Materials: Synthesizing porous carbon materials from diamide-based polymers to serve as high-surface-area electrodes for supercapacitors.

Solid-State Electrolytes: Investigating the potential of diamide-based gels or polymers as solid-state electrolytes, which could offer safety and performance advantages over liquid electrolytes.

Optoelectronic Materials: Certain aromatic imide derivatives have shown promise in organic light-emitting diodes (OLEDs) due to their electronic properties and stability. While this compound is an amide, its structural motifs warrant investigation in this area. Research could explore:

Host Materials for OLEDs: Evaluating the suitability of this diamide as a host material in the emissive layer of OLEDs, potentially improving device efficiency and lifetime.

Organic Semiconductors: Exploring chemical modifications of the this compound structure to tune its electronic properties for use as an organic semiconductor in transistors or sensors. Perylene diimides (PDIs), for example, are known for their exceptional optical and electronic properties, including strong absorption and high electron affinity, making them valuable in optoelectronics. mdpi.comnih.gov

Development of Hybrid Materials Incorporating Diamide Frameworks with Inorganic or Nanomaterial Components

The creation of hybrid materials by combining organic and inorganic components can lead to synergistic properties that are not present in the individual constituents. The diamide functional groups in this compound can act as coordination sites for metal ions or as interaction points for nanomaterials.

Future research in this area could include:

Metal-Organic Frameworks (MOFs): Investigating the use of this compound as an organic linker in the synthesis of novel MOFs. mdpi.com These materials could have applications in gas storage, separation, and catalysis.

Polymer-Nanocomposites: Dispersing inorganic nanoparticles, such as silica, titania, or carbon nanotubes, within a polymer matrix derived from this compound. This could enhance the mechanical, thermal, and electrical properties of the resulting composite material. The inherent porous nature and tunability of MOFs make them ideal for creating such hybrid materials with superior performance. mdpi.com

Surface Functionalization: Using the diamide to functionalize the surface of inorganic materials to improve their compatibility with organic matrices or to introduce specific functionalities.

Advanced Computational Design for Tailored Diamide Functionalities and Predictive Synthesis

Computational modeling and simulation are powerful tools for accelerating materials discovery and process optimization. For this compound, computational approaches can guide experimental efforts.

Key areas for future computational research include:

Structure-Property Relationships: Using quantum chemical calculations and molecular dynamics simulations to understand how the molecular structure of this compound and its derivatives influences their macroscopic properties.

Predictive Synthesis: Developing computational models to predict the most efficient synthetic routes to this compound and related compounds, potentially reducing the need for extensive experimental screening. Computational modeling has been used to modify gallium imide for methane activation by changing substituents around the active gallium center. rsc.org

Design of Novel Diamides: Employing computational design algorithms to propose new diamide structures with optimized properties for specific applications, such as improved binding affinity in biological systems or enhanced charge transport in electronic devices.

Challenges and Opportunities in Scalable Synthesis and Industrial Applications for this compound

For any new compound to find widespread use, a scalable and cost-effective synthesis method is essential. Furthermore, identifying viable industrial applications is a key driver for further development.

Challenges:

Multi-step Synthesis: The synthesis of this compound likely involves multiple steps, which can be a challenge to scale up efficiently and economically. A scalable three-step synthesis of a different diamide, N,N′-bis(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide, has been reported, suggesting that scalable processes for similar compounds are achievable. researchgate.net

Purification: Achieving high purity on a large scale can be difficult and costly, particularly for compounds with multiple functional groups.

Opportunities:

Platform Chemical: Diamines are considered platform chemicals with broad applications in synthesizing products like pesticides, surfactants, and polymers. nih.gov If this compound can be produced efficiently, it could serve as a valuable platform molecule for a range of industries.

High-Performance Polymers: The incorporation of this diamide into polymers could lead to materials with enhanced properties, opening up opportunities in demanding applications such as aerospace, automotive, and electronics. Polyamides, synthesized from diamines, are among the most widespread plastics. nih.gov

Specialty Chemicals: The unique structure of this compound may lend itself to niche applications in areas such as specialty coatings, adhesives, or as an intermediate in the synthesis of pharmaceuticals or agrochemicals. Diamide insecticides are a known class of compounds used in agriculture. ekb.egwikipedia.org

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental molecular weight data?

  • Methodological Answer : Discrepancies often arise from isotopic patterns or adduct formation in MS. Use MALDI-TOF with matrix optimization (e.g., α-cyano-4-hydroxycinnamic acid) and compare with theoretical m/z values (±0.05 Da tolerance) .

Data Contradiction Analysis

  • Case Example : reports both 1:1 and 1:2 (Ln:ligand) complexation for similar bisamides, conflicting with luminescence data showing non-octadentate coordination.
    • Resolution : Use speciation modeling (e.g., HypSpec software) to account for pH-dependent equilibria. At low ligand concentrations, 1:1 complexes dominate, while 1:2 species form at higher concentrations due to intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.